2-(6-Bromobenzofuran-3-yl)acetic acid
Overview
Description
2-(6-Bromobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzofuran ring and an acetic acid moiety at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromobenzofuran-3-yl)acetic acid typically involves the bromination of benzofuran followed by the introduction of the acetic acid group. One common method starts with the bromination of benzofuran using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield 6-bromobenzofuran. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromobenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom, such as methoxy or amino derivatives.
Oxidation: Products with additional oxygen-containing functional groups like hydroxyl or carbonyl groups.
Reduction: Debrominated products or reduced derivatives of the acetic acid moiety.
Scientific Research Applications
2-(6-Bromobenzofuran-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting bacterial enzymes like thiol-disulfide oxidoreductase (DsbA) from Escherichia coli.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as an inhibitor of bacterial virulence factors.
Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(6-Bromobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic binding groove adjacent to the catalytic disulfide bond of the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli . This binding inhibits the enzyme’s activity, thereby preventing the correct folding of virulence factors in pathogenic bacteria. The compound’s structure allows it to fit snugly into the enzyme’s active site, disrupting its normal function.
Comparison with Similar Compounds
2-(6-Bromobenzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives:
2-(6-Bromo-1-benzofuran-3-yl)acetic acid: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
6-Benzyl-1-benzofuran-3-yl)acetic acid: Another derivative with a benzyl group instead of a bromine atom, showing different binding affinities and inhibitory effects on target enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(6-bromo-1-benzofuran-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWKYYWPOARVID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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